molecular formula C12H18FN3 B1481805 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine CAS No. 2091245-85-9

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine

Cat. No.: B1481805
CAS No.: 2091245-85-9
M. Wt: 223.29 g/mol
InChI Key: HSSVZIVPIFXGLY-UHFFFAOYSA-N
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Description

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-12(9-13)4-7-16(8-5-12)11-10(14)3-2-6-15-11/h2-3,6H,4-5,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSVZIVPIFXGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=C(C=CC=N2)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoromethyl group in 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .

Biological Activity

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine, known by its CAS number 2090279-15-3, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18FN3, with a molecular weight of 223.29 g/mol. The structure features a piperidine ring substituted with a fluoromethyl group and a pyridine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC12H18FN3
Molecular Weight223.29 g/mol
CAS Number2090279-15-3

Anticancer Activity

Research indicates that compounds containing piperidine derivatives, such as this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism involves the activation of apoptotic pathways, leading to cell death and reduced tumor growth .

Neuroprotective Effects

This compound also shows promise in neuropharmacology. It has been investigated for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The inhibition of these enzymes can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies

  • Study on Anticancer Activity : A recent investigation into piperidine derivatives demonstrated that this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The study utilized various cancer models to assess the efficacy and mechanism of action .
  • Neuroprotective Study : In a preclinical model for Alzheimer's disease, the compound was tested for its ability to inhibit AChE and BuChE. Results indicated significant inhibition rates, suggesting potential therapeutic benefits in cognitive enhancement .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, the introduction of polar groups has been shown to improve solubility and metabolic stability while maintaining or enhancing antiparasitic activity against Plasmodium falciparum .

Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
NeuroprotectionAChE and BuChE inhibition
AntiparasiticInhibition of PfATP4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine
Reactant of Route 2
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine

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